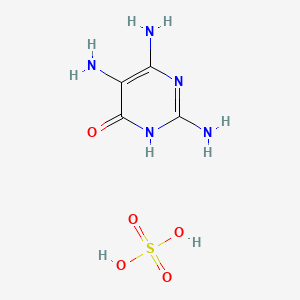

6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Vue d'ensemble

Description

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is an organic compound with the molecular formula C4H7N5O · H2SO4. It is a derivative of pyrimidine, characterized by the presence of three amino groups and one hydroxyl group attached to the pyrimidine ring. This compound is typically found as a white crystalline powder and is soluble in water .

Méthodes De Préparation

The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves multiple steps:

Starting Material: The process begins with 2,4,5-triaminopyrimidine.

Sulfonation: The hydroxylated compound is then reacted with sulfuric acid to form the sulfate salt.

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .

Analyse Des Réactions Chimiques

6-Hydroxy-2,4,5-triaminopyrimidine sulfate undergoes various chemical reactions:

Oxidation: It can be further oxidized under acidic conditions to form polymeric structures.

Complexation: The compound can form complexes with metal ions, which is useful in various analytical and synthetic applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

HTAP is primarily recognized for its role as a key intermediate in the synthesis of several pharmaceuticals. Notably, it is involved in the production of antimicrobial agents and antiviral drugs such as acyclovir, which is used to treat viral infections like herpes simplex virus and varicella-zoster virus .

Case Study:

A study demonstrated that HTAP can enhance the efficacy of certain drug formulations by improving solubility and bioavailability. The compound's structural properties allow it to interact effectively with biological targets, leading to improved therapeutic outcomes.

Agricultural Chemicals

Herbicides and Pesticides:

HTAP is utilized in the formulation of herbicides and pesticides. Its ability to target specific metabolic pathways in plants enhances crop protection against pests and diseases while minimizing environmental impact .

Data Table: Applications in Agriculture

| Application Type | Specific Use | Benefits |

|---|---|---|

| Herbicides | Selective weed control | Reduces competition for crops |

| Pesticides | Insect control | Protects yield and quality |

Biochemical Research

Metabolic Pathways:

Researchers employ HTAP to study various metabolic pathways and enzyme interactions within cells. Its structural characteristics make it a valuable tool for understanding cellular processes and developing new biochemical assays .

Case Study:

In a biochemical study, HTAP was used to investigate the inhibition of specific enzymes involved in metabolic disorders. Results indicated that HTAP could modulate enzyme activity, suggesting potential therapeutic applications in metabolic diseases.

Diagnostic Applications

Use in Diagnostic Kits:

HTAP has been explored for its potential use in diagnostic kits aimed at detecting specific pathogens. Its specificity allows for the development of sensitive assays that can identify infections rapidly .

Example:

A diagnostic kit utilizing HTAP was developed for the rapid detection of bacterial pathogens in clinical samples. The kit demonstrated high sensitivity and specificity, making it a valuable tool for clinical diagnostics.

Material Science

Novel Material Development:

HTAP is being investigated for its potential in creating novel materials with unique properties such as enhanced thermal stability and electrical conductivity . This opens avenues for applications in electronics and advanced materials engineering.

Research Findings:

Recent studies have shown that incorporating HTAP into polymer matrices can significantly improve their thermal properties and mechanical strength, making them suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves its interaction with specific molecular targets:

Riboswitch Binding: The compound can bind to riboswitch domains, modulating gene expression by influencing the binding of metabolites.

Enzyme Inhibition: It may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cellular processes.

These interactions are crucial for its biological and medicinal applications, as they can lead to the development of new therapeutic agents .

Comparaison Avec Des Composés Similaires

6-Hydroxy-2,4,5-triaminopyrimidine sulfate is unique due to its specific functional groups and their arrangement on the pyrimidine ring. Similar compounds include:

2,4,5-Triaminopyrimidine: Lacks the hydroxyl group at the 6th position, making it less reactive in certain chemical reactions.

4,5,6-Triaminopyrimidine sulfate: Has a different arrangement of amino groups, leading to distinct chemical properties and applications.

Activité Biologique

Overview

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS No. 35011-47-3) is a pyrimidine derivative characterized by its unique molecular structure, which includes three amino groups and one hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Its interactions with various biomolecules suggest significant implications for therapeutic applications, particularly in the modulation of gene expression and antimicrobial activity.

- Molecular Formula : C₄H₇N₅O · H₂SO₄

- Appearance : White crystalline powder

- Solubility : Soluble in water

This compound primarily functions as a riboswitch agonist. Riboswitches are regulatory segments of RNA that can bind small molecules, leading to changes in gene expression. The binding of this compound to riboswitch domains has been shown to inhibit guanine riboswitches, disrupting related metabolic pathways and potentially leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties. Its mechanism involves the inhibition of bacterial growth through interference with riboswitch-mediated gene regulation. This property positions it as a candidate for developing new antimicrobial agents targeting resistant strains of bacteria.

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : Modulates the expression of genes involved in critical cellular functions.

- Cell Signaling Pathways : Affects pathways that regulate cell growth and metabolism.

- Nucleic Acid Interactions : Engages with nucleic acids, impacting their stability and function .

Toxicological Studies

A study conducted on Wistar rats assessed the toxicity of this compound through oral administration at varying doses (0, 50, 200, and 1000 mg/kg). Key findings included:

- No mortality was observed during the study.

- At the highest dose, significant changes in biochemical parameters were noted, including alterations in red blood cell counts and organ weights (specifically kidneys) due to pigment deposition .

Gene Mutation Assays

In vitro assays using mouse lymphoma cells demonstrated that exposure to this compound resulted in a statistically significant increase in the rate of chromosomal aberrations at higher concentrations. This suggests potential mutagenic effects that warrant further investigation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Folic Acid | C₁₉H₁₉N₇O₆S | Essential vitamin involved in DNA synthesis |

| 2-Amino-4-hydroxypyrimidine | C₄H₆N₄O | Related aminopyrimidine with fewer amino groups |

| 2,4-Diaminopyrimidine | C₄H₆N₄ | Precursor for various pyrimidine derivatives |

| 6-Hydroxypyrimidine | C₄H₄N₂O | Lacks amino substitutions but retains hydroxyl group |

Propriétés

IUPAC Name |

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNEEODWFLVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1004-75-7 (Parent) | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80192518 | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-74-8, 35011-47-3 | |

| Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 167378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035011473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35011-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SZ7ZX1H0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4,5-Triamino-6-hydroxypyrimidine sulfate in organic synthesis?

A1: 2,4,5-Triamino-6-hydroxypyrimidine sulfate serves as a crucial starting material in the synthesis of [8-13C]guanine []. This labeled guanine is valuable in research for tracing metabolic pathways and understanding biological processes involving this important purine base.

Q2: How is 2,4,5-Triamino-6-hydroxypyrimidine sulfate utilized in the synthesis of [8-13C]guanine?

A2: Instead of using the more complex [13C]-N-formylmorpholine, researchers discovered that reacting 2,4,5-Triamino-6-hydroxypyrimidine sulfate directly with morpholinium [13C]formate at 200°C yields [8-13C]guanine with high efficiency (80% yield) []. This method bypasses the isolation of intermediate compounds, simplifying the synthesis process. Importantly, mass spectrometry analysis confirmed that the 13C label from morpholinium [13C]formate is incorporated specifically at the 8-position of guanine without isotopic scrambling [].

Q3: Are there alternative methods to produce 2,4,5-Triamino-6-hydroxypyrimidine sulfate with potential advantages?

A3: Yes, a more environmentally friendly method for producing 2,4,5-triamino-6-hydroxypyrimidine sulfate has been developed []. This method uses catalytic hydrogenation of 2,4-diamido-5-nitroso-6-hydroxypyrimidine under neutral conditions, followed by acidification with sulfuric acid. This approach significantly reduces acid and alkali consumption compared to traditional methods, leading to lower production costs and a cleaner process [].

Q4: Besides guanine, can 2,4,5-Triamino-6-hydroxypyrimidine sulfate be used to synthesize other important biomolecules?

A4: Yes, the same principle applied to [8-13C]guanine synthesis can be extended to adenine production []. Reacting 4,5,6-triaminopyrimidine sulfate with morpholinium [13C]formate under similar conditions yields adenine with an 85% yield []. This highlights the versatility of 2,4,5-Triamino-6-hydroxypyrimidine sulfate as a building block for important purine bases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.